molecular formula C12H22N2O3S B14381679 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine CAS No. 87975-42-6

4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine

Cat. No.: B14381679
CAS No.: 87975-42-6
M. Wt: 274.38 g/mol
InChI Key: WDJBKELXPLQWIW-UHFFFAOYSA-N
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Description

4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine is an organic compound that features both aziridine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine typically involves the reaction of cyclohexylaziridine with morpholine in the presence of a sulfonylating agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction might be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. This would require the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process might also involve additional steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amine.

Scientific Research Applications

4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine exerts its effects involves interactions with specific molecular targets. The aziridine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar structural features but lacking the aziridine moiety.

    Cyclohexylaziridine: Contains the aziridine moiety but lacks the morpholine ring.

    Sulfonylmorpholine: Features the sulfonyl and morpholine groups but without the aziridine ring.

Uniqueness

4-(1-Cyclohexylaziridine-2-sulfonyl)morpholine is unique due to the combination of the aziridine, sulfonyl, and morpholine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87975-42-6

Molecular Formula

C12H22N2O3S

Molecular Weight

274.38 g/mol

IUPAC Name

4-(1-cyclohexylaziridin-2-yl)sulfonylmorpholine

InChI

InChI=1S/C12H22N2O3S/c15-18(16,13-6-8-17-9-7-13)12-10-14(12)11-4-2-1-3-5-11/h11-12H,1-10H2

InChI Key

WDJBKELXPLQWIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2S(=O)(=O)N3CCOCC3

Origin of Product

United States

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